3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate
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Overview
Description
3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are used as scaffolds in the synthesis of various pharmacologically active compounds
Preparation Methods
The synthesis of 3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate typically involves the reaction of acetoacetic ester with hydrazine hydrate, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve multi-step synthesis with purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate can be compared with other pyrazoline derivatives such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylcarbamate These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
10116-07-1 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(15(2)14(19)20-4)13(18)17(16(10)3)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
BPVKVZRUFQGGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)OC |
Origin of Product |
United States |
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